
4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It is related to a class of compounds known as sulfa drugs or sulfonamides, which are biologically significant and are used as antibacterial drugs due to their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium under continuous stirring and dynamic pH control . The structures of the synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .Molecular Structure Analysis
The molecular structure of this compound was determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium .Applications De Recherche Scientifique
Anti-inflammatory Activity
A study by Goudie et al. (1978) explored compounds related to 4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one and their anti-inflammatory activity. It was found that compounds with a small lipophilic group like methoxyl, methyl, or chloro, in combination with a butan-2-one side chain, exhibited significant anti-inflammatory properties as assessed by the cotton pellet granuloma method (Goudie et al., 1978).
Synthesis and Derivatization
Schlosser et al. (1973) described the synthesis and potential of 3-Chloro-4,5-dihydrofuran, a compound structurally related to 4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one. They demonstrated that it can be easily substituted at the 2-position by metalation, followed by treatment with an electrophilic reagent. This process allows for the generation of a variety of derivatives (Schlosser et al., 1973).
Detoxication Pathways
A study by Munter et al. (2003) investigated the detoxication pathways involving glutathione and epoxide hydrolase in the metabolism of chloroprene, which is related to the chemical . The study identified several glutathione conjugates, providing insights into the metabolism and detoxication pathways of such compounds (Munter et al., 2003).
Antimicrobial and Anticancer Activity
Research conducted by Prado et al. (2006) on benzofuro[3,2-f][1]benzopyrans, which are chemically akin to 4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one, demonstrated significant activities against Mycobacterium tuberculosis. These compounds showed promising potential as specific antitubercular agents without significant cytotoxicity against mammalian cells (Prado et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds have been found to target cholinesterase enzymes, which are critical in treating alzheimer’s disease .
Mode of Action
It’s worth noting that similar compounds have been synthesized to inhibit cholinesterase enzymes . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition can help manage Alzheimer’s disease by increasing acetylcholine levels in the brain.
Pharmacokinetics
It’s known that similar sulfonamide-based drugs are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Similar compounds have shown inhibitory potential against cholinesterase enzymes , which could lead to increased acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer’s disease patients.
Propriétés
IUPAC Name |
4-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-5-1-2-10(14)9-3-4-11-12(8-9)16-7-6-15-11/h3-4,8H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLISIKOTNCMNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

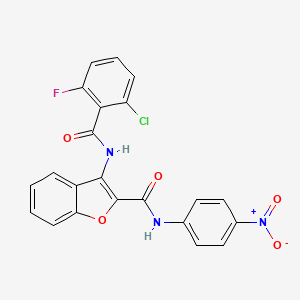
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide](/img/structure/B2941054.png)
![3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2941055.png)
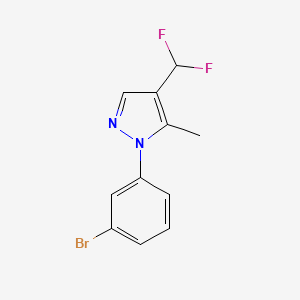
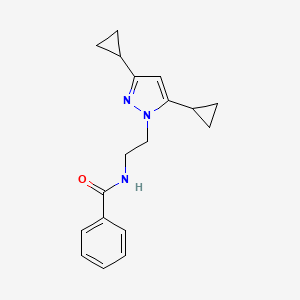

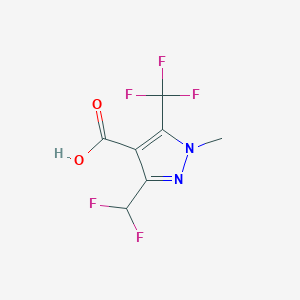

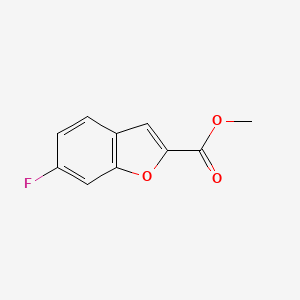
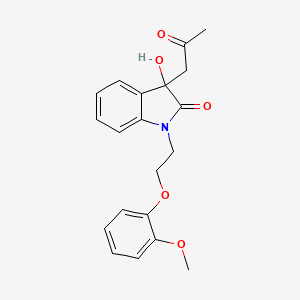

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B2941070.png)
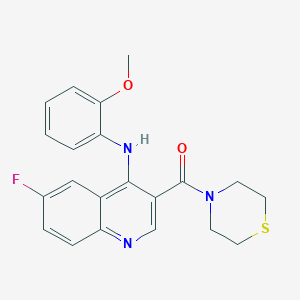
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)